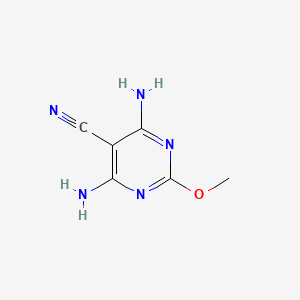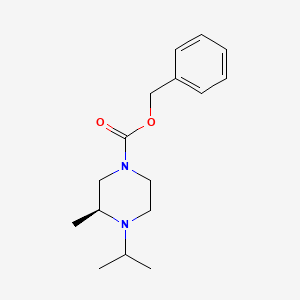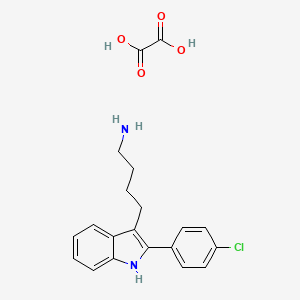
2-(Difluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of imidazole using difluoromethylating reagents such as ClCF2H or difluorocarbene precursors . The reaction conditions often involve the use of metal catalysts like copper or silver complexes to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production methods for 2-(Difluoromethyl)-1H-imidazole are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole oxides, while substitution can produce a variety of functionalized imidazoles .
Scientific Research Applications
2-(Difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1H-imidazole
- 2-(Chloromethyl)-1H-imidazole
- 2-(Bromomethyl)-1H-imidazole
Comparison: 2-(Difluoromethyl)-1H-imidazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, enhancing the compound’s biological activity .
Properties
Molecular Formula |
C4H4F2N2 |
|---|---|
Molecular Weight |
118.08 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H4F2N2/c5-3(6)4-7-1-2-8-4/h1-3H,(H,7,8) |
InChI Key |
QKKVAIYZXGCQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



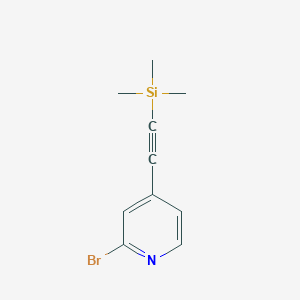
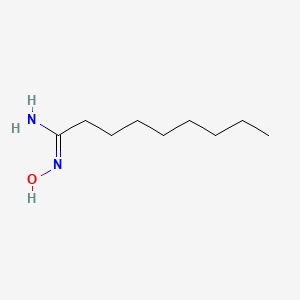

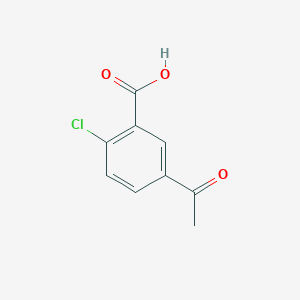
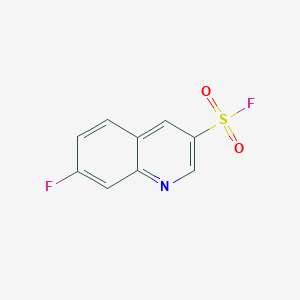
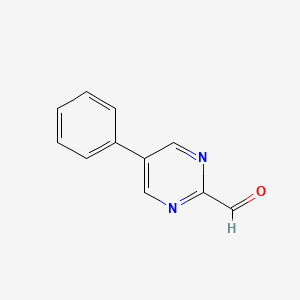
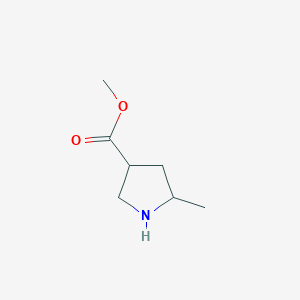

![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
